molecular formula C18H39O4P B14543209 Phosphoric acid, monodecyl monooctyl ester CAS No. 61792-40-3

Phosphoric acid, monodecyl monooctyl ester

Cat. No.: B14543209
CAS No.: 61792-40-3
M. Wt: 350.5 g/mol
InChI Key: RHDXLWRMKPYIFH-UHFFFAOYSA-N
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Description

Phosphoric acid, monodecyl monooctyl ester (CAS 61792-40-3) is an organophosphate compound with the molecular formula C18H39O4P and a molecular weight of 350.47 g/mol . This substance belongs to the class of phosphate esters, which are characterized by a tetrahedral phosphorus center bonded to oxygen atoms, creating a polar, anionic headgroup . Phosphate esters are of significant research interest due to their structural analogy to biological phosphates and their versatile properties, including acting as anionic surfactants . The two hydrophobic alkyl chains (decyl and octyl) confer amphiphilic properties to the molecule, making it a candidate for research on surfactant applications. These can include the stabilization of colloidal solutions , the formation of oil-in-water emulsions , and the development of supramolecular catanionic aggregates through ionic interactions with lipophilic amines . In materials science, phosphoric acid esters are investigated for their role in modifying surfaces, creating hybrid materials, and improving adhesion to substrates like metals and glass . The compound can be synthesized through the direct esterification of phosphoric acid with alcohols, though the purification of monoalkyl phosphates often requires specialized processes, such as solvent extraction or the use of protective groups, to achieve high purity . Researchers value this phosphate monoester as a biochemical intermediate and for its potential to mimic natural phosphate-containing compounds in synthetic systems. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

61792-40-3

Molecular Formula

C18H39O4P

Molecular Weight

350.5 g/mol

IUPAC Name

decyl octyl hydrogen phosphate

InChI

InChI=1S/C18H39O4P/c1-3-5-7-9-11-12-14-16-18-22-23(19,20)21-17-15-13-10-8-6-4-2/h3-18H2,1-2H3,(H,19,20)

InChI Key

RHDXLWRMKPYIFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(O)OCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Analysis for Phosphoric Acid, Monodecyl Monooctyl Ester

Strategic Approaches to the Synthesis of Asymmetric Phosphate (B84403) Esters

The creation of a phosphate ester with two different alkyl chains (decyloxy and octyloxy) attached to the same phosphorus atom requires precise control to prevent the formation of the symmetric counterparts (dioctyl and didecyl phosphates). The primary strategies revolve around the sequential introduction of the alcohol groups or the statistical esterification of phosphoric acid.

Direct esterification involves reacting phosphoric acid with a mixture of 1-octanol (B28484) and 1-decanol (B1670082). While seemingly straightforward, this approach typically leads to a statistical distribution of products, including the desired monodecyl monooctyl ester, the two corresponding symmetric diesters, and mono- and tri-alkylated phosphates. The reaction is an equilibrium process, and water removal is necessary to drive it towards the ester products. masterorganicchemistry.com

The primary challenge is achieving selectivity for the asymmetric product over the symmetric ones. The use of catalysts can influence the reaction rate, but controlling the product distribution in a mixed alcohol system is difficult. sciencemadness.org A process for direct esterification of o-phosphoric acid with fatty alcohols has been patented, which utilizes a water-entraining agent like toluene (B28343) or xylene and a substoichiometric amount of a basic compound to facilitate the reaction at temperatures around 160°C. google.com However, when two different alcohols are used, a mixture of esters is generally unavoidable.

To enhance selectivity, researchers have explored various catalysts. For instance, in the synthesis of monododecyl phosphate, cesium phosphotungstate has been used as a catalyst, achieving high conversion of phosphoric acid and selectivity for the monoalkylated product under optimized conditions. researchgate.net While this applies to a monoester, the principle of using specialized catalysts to direct the reaction is relevant. Another study demonstrated the use of a Schiff base manganese complex anchored to a Keggin heteropolyacid for the esterification of phosphoric acid with lauryl alcohol, yielding high selectivity for the monoalkyl phosphate. researchgate.net Adapting such catalytic systems for asymmetric diester synthesis remains an area of investigation.

Table 1: Comparison of Potential Direct Esterification Conditions

Parameter Conventional Method Catalytic Method (Exemplar)
Phosphorus Source Orthophosphoric Acid Orthophosphoric Acid
Alcohols 1-Octanol, 1-Decanol 1-Octanol, 1-Decanol
Catalyst Sulfuric Acid (optional) sciencemadness.org Heteropolyacids, Metal Complexes researchgate.netresearchgate.net
Conditions High temperature, water removal google.com Optimized temperature (e.g., 90-120°C)
Primary Challenge Low selectivity, statistical product mixture Achieving selectivity for asymmetric diester
Expected Products Monoesters, Diesters (symmetric & asymmetric), Triesters Potentially higher yield of a specific ester class

A more controlled and widely used method for synthesizing asymmetric phosphate esters involves the use of phosphoryl chloride (POCl₃) as the phosphorus source. wikipedia.org This strategy relies on the sequential, stepwise addition of the different alcohols, which allows for the isolation of intermediates and greater control over the final product structure. chemeurope.com

The general pathway proceeds as follows:

Formation of the Alkyl Phosphoryl Dichloride: Phosphoryl chloride is reacted with one equivalent of the first alcohol (e.g., 1-octanol) at a controlled low temperature. This reaction substitutes one chlorine atom, yielding octyl phosphoryl dichloride and hydrogen chloride (HCl). google.com An HCl scavenger, such as pyridine (B92270) or triethylamine (B128534), is often used to drive the reaction to completion. wikipedia.org

Formation of the Dialkyl Chlorophosphate: The resulting octyl phosphoryl dichloride is then reacted with one equivalent of the second alcohol (1-decanol). This step forms the asymmetric decyl octyl chlorophosphate intermediate, again releasing HCl.

Hydrolysis to the Final Product: The final step involves the careful hydrolysis of the dialkyl chlorophosphate intermediate with water, which replaces the remaining chlorine atom with a hydroxyl group, yielding phosphoric acid, monodecyl monooctyl ester.

This stepwise approach minimizes the formation of symmetric diesters because the alcohols are introduced in a controlled sequence rather than being present simultaneously. The reactivity of the P-Cl bonds decreases with each successive substitution of a chlorine atom with an alkoxy group, which aids in controlling the reaction at each stage.

Table 2: Stepwise Phosphoryl Chloride Route for Asymmetric Phosphate Ester Synthesis

Step Reactants Intermediate/Product Byproduct
1 POCl₃ + 1-Octanol Octyl phosphoryl dichloride HCl
2 Octyl phosphoryl dichloride + 1-Decanol Decyl octyl chlorophosphate HCl
3 Decyl octyl chlorophosphate + H₂O This compound HCl

An alternative to the phosphoryl chloride method is the phosphite (B83602) oxidation pathway, also known as the phosphite triester method. This route involves the synthesis of an asymmetric trialkyl phosphite followed by oxidation to the corresponding phosphate. While often used for trialkyl phosphates, it can be adapted for dialkyl hydrogen phosphates.

The synthesis begins with phosphorus trichloride (B1173362) (PCl₃).

Formation of Dialkyl Phosphite: PCl₃ is reacted sequentially with 1-octanol and 1-decanol under controlled conditions, similar to the phosphoryl chloride route. This forms an asymmetric dialkyl chlorophosphite, which is then hydrolyzed or reacted further to produce a dialkyl phosphite (also known as dialkyl hydrogen phosphonate). acs.org The reaction of PCl₃ with alcohols can be complex, with the liberated HCl potentially cleaving the formed ester, necessitating careful control of reaction conditions. acs.org

Oxidation: The resulting asymmetric dialkyl phosphite is then oxidized to the target phosphate ester. A variety of oxidizing agents can be employed for this step, such as hydrogen peroxide, tert-butyl hydroperoxide, or even molecular oxygen in the presence of a catalyst. researchgate.netresearchgate.net The oxidation of phosphites to phosphates is typically a high-yield, stereospecific reaction. rsc.org

This method offers an alternative pathway that avoids the direct use of the highly reactive phosphoryl chloride in the final stages. The key to success lies in the controlled, stepwise formation of the asymmetric phosphite intermediate.

Mechanistic Investigations of Esterification Reactions Leading to this compound

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity. The formation of phosphate esters involves complex nucleophilic substitution reactions at the phosphorus center.

The esterification of phosphoric acid and its derivatives generally proceeds through a nucleophilic substitution mechanism. In the direct, acid-catalyzed esterification (akin to Fischer esterification), the acid catalyst protonates a phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by an alcohol molecule. masterorganicchemistry.comchemguide.co.uk The reaction proceeds through a pentacoordinate phosphorus intermediate (a phosphorane). frontiersin.org The breakdown of this intermediate, involving the loss of a water molecule, is often the rate-determining step.

For routes involving phosphoryl chloride, the mechanism is a stepwise nucleophilic substitution (Sɴ2-type reaction) at the phosphorus center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion, which is a good leaving group.

Catalysts play a pivotal role in the synthesis of phosphate esters by activating the phosphorus reagent, the alcohol, or both.

Acid Catalysis: In direct esterification, Brønsted acids like sulfuric acid or solid acid catalysts protonate the phosphoric acid, increasing its electrophilicity as described above. sciencemadness.org Lewis acids can also be used to coordinate to the phosphoryl oxygen, achieving the same activation. chemeurope.com

Base Catalysis/Promotion: In the phosphoryl chloride and phosphite routes, bases like pyridine and triethylamine are crucial. wikipedia.org They act as HCl scavengers, neutralizing the acid byproduct and preventing it from engaging in side reactions, such as the cleavage of the newly formed ester bonds. acs.org Furthermore, some organic bases can act as nucleophilic catalysts, reacting with the phosphorus center to form a highly reactive intermediate which is then attacked by the alcohol.

Metal-Based Catalysis: A wide range of metal complexes have been investigated for their catalytic activity in phosphate ester synthesis and hydrolysis. frontiersin.org For example, dinuclear Zn(II) complexes can activate the phosphorus center through Lewis acid interactions and also deliver a metal-bound hydroxide (B78521) or alkoxide as the nucleophile. frontiersin.org In a synthesis context, a catalyst could coordinate to the alcohol, increasing its nucleophilicity, or to the phosphoryl chloride, making the phosphorus more susceptible to attack. The use of a Schiff base manganese complex has been shown to be effective in the esterification of phosphoric acid with lauryl alcohol, proposing a base-catalyzed route where the catalyst facilitates the reaction. researchgate.net The development of catalysts that can differentiate between two different long-chain alcohols to selectively form an asymmetric diester is a significant synthetic challenge.

Process Optimization and Scale-Up Considerations for Laboratory Synthesis of this compound

Optimizing the laboratory synthesis of this compound is critical for maximizing yield and purity while ensuring a safe and reproducible process. Several key parameters must be carefully controlled and optimized.

Key Optimization Parameters:

Stoichiometry of Reactants: The molar ratio of the two alcohols to the phosphorylating agent is a crucial factor. A 1:1:1 molar ratio of 1-decanol, 1-octanol, and phosphorus oxychloride is the theoretical starting point. However, slight excesses of the alcohols may be employed to drive the reaction to completion, though this can also lead to the formation of symmetrical byproducts.

Order of Addition: The sequential addition of the alcohols is generally preferred for the synthesis of unsymmetrical dialkyl phosphates. Adding the less reactive or more sterically hindered alcohol first can sometimes improve selectivity.

Temperature Control: The esterification reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents is essential to prevent side reactions and decomposition of intermediates. After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Solvent and Base Selection: The choice of an inert and anhydrous solvent is important to prevent unwanted side reactions. Dichloromethane and toluene are common choices. The base used to scavenge the HCl byproduct should be non-nucleophilic, with triethylamine and pyridine being frequently used.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy is crucial to determine the optimal reaction time for each step.

Scale-Up Considerations:

Scaling up the synthesis from a few grams to a larger laboratory scale (e.g., 100-500 g) introduces several challenges that need to be addressed:

Heat Transfer: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation more challenging. helgroup.com A robust cooling system and controlled, slow addition of reagents are necessary to manage the exothermicity of the reaction and prevent thermal runaways.

Mixing and Agitation: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and prevent localized "hot spots" or areas of high reactant concentration. helgroup.com The use of mechanical stirrers with appropriate impeller designs is recommended over magnetic stir bars for larger volumes.

Reagent Handling and Safety: Handling larger quantities of corrosive and reactive chemicals like phosphorus oxychloride requires stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and conducting the reaction in a well-ventilated fume hood.

Work-up and Purification: The work-up procedure, including quenching the reaction and separating the product, needs to be adapted for larger volumes. Extraction and washing steps may become more cumbersome. Purification by column chromatography, while feasible at a small scale, can become impractical for large quantities. Alternative purification methods such as distillation (if the product is thermally stable) or crystallization might need to be explored.

Byproduct Management: The formation of byproducts, such as symmetrical dialkyl phosphates and trialkyl phosphates, may be more pronounced at a larger scale. The purification strategy must be robust enough to effectively remove these impurities.

The following interactive data table summarizes the potential effects of key parameters on the synthesis of this compound:

ParameterVariationPotential Effect on YieldPotential Effect on PurityNotes
Alcohol:POCl₃ Ratio 1:1May result in incomplete reaction.HighStoichiometric control is key.
>1:1Can increase yield.May decrease due to byproduct formation.Favors formation of symmetrical esters.
Temperature Low (0-5 °C)May require longer reaction times.HighMinimizes side reactions.
High (>25 °C)Faster reaction.LowerIncreased risk of byproducts and decomposition.
Mixing Speed LowIncomplete reaction, localized overheating.LowPoor mass and heat transfer.
HighImproved reaction rate and homogeneity.HighEnsures uniform reaction conditions.

Derivatization Chemistry and Analogous Compound Preparation from this compound

This compound, with its free hydroxyl group on the phosphate moiety, serves as a versatile precursor for the synthesis of a variety of analogous compounds through derivatization reactions. These modifications can alter the physicochemical properties of the parent molecule, leading to new applications.

Reactions at the Phosphate Group:

Formation of Phosphoramidates: The acidic hydroxyl group of the dialkyl phosphate can react with amines in the presence of a coupling agent, such as a carbodiimide, or after activation (e.g., conversion to a phosphorochloridate) to form phosphoramidates. nih.govwikipedia.org This introduces a nitrogen-containing functional group, which can significantly alter the polarity and hydrogen bonding capabilities of the molecule.

Dialkyl Phosphate + R₂NH + Coupling Agent → Dialkyl Phosphoramidate + Byproducts

Synthesis of Phosphorothioates: The oxygen atom of the P-OH group can be replaced with a sulfur atom to yield a phosphorothioate. nih.govnih.gov This is often achieved by reacting the dialkyl phosphate with a sulfurizing agent. Phosphorothioates are known for their increased stability towards enzymatic hydrolysis in biological systems.

Dialkyl Phosphate + Sulfurizing Agent → Dialkyl Phosphorothioate

Esterification to Trialkyl Phosphates: The remaining acidic proton can be replaced by another alkyl group through reaction with an alkyl halide in the presence of a base. This results in the formation of a neutral trialkyl phosphate with altered solubility characteristics.

Dialkyl Phosphate + R'-X + Base → Trialkyl Phosphate + Base·HX

Modifications of the Alkyl Chains:

While reactions directly on the saturated decyl and octyl chains are less common without introducing prior functionality, hypothetical derivatization could involve:

Introduction of Unsaturation: If the starting alcohols contained double or triple bonds, these could be further functionalized through reactions such as hydrogenation, halogenation, or epoxidation, leading to a wide range of analogues with different properties.

Functional Group Interconversion: If the alkyl chains contained other functional groups (e.g., esters, amides), these could be manipulated to create new derivatives.

The preparation of these analogous compounds allows for the fine-tuning of properties such as solubility, stability, and biological activity, expanding the potential applications of the core monodecyl monooctyl phosphate structure.

The following interactive data table provides examples of analogous compounds that could be prepared from this compound or its precursors:

Starting MaterialReagent(s)Product ClassPotential Change in Properties
This compoundAniline, DCCPhosphoramidateIncreased polarity, altered biological interactions.
This compoundLawesson's ReagentPhosphorothioateIncreased stability to hydrolysis.
This compoundMethyl iodide, K₂CO₃Trialkyl phosphateDecreased polarity, increased lipophilicity.

Advanced Analytical Characterization Techniques for Phosphoric Acid, Monodecyl Monooctyl Ester

Spectroscopic Approaches for Molecular Structure Elucidation of Phosphoric Acid, Monodecyl Monooctyl Ester

Spectroscopic techniques provide fundamental insights into the molecular architecture of this compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. The combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and can readily distinguish it from its positional isomers, such as dioctyl or didecyl phosphate (B84403) esters.

³¹P NMR Spectroscopy: As a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR provides a direct and uncluttered view of the phosphorus environment. huji.ac.il For a dialkyl phosphate ester like the title compound, a single signal is expected in the proton-decoupled spectrum, typically in the range of 0 to -5 ppm relative to an 85% phosphoric acid standard. rsc.orgslideshare.net The precise chemical shift is influenced by the nature of the alkyl substituents. slideshare.net The presence of a single peak confirms the existence of one dominant phosphorus environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the arrangement of protons in the molecule. Key signals include triplets corresponding to the terminal methyl (CH₃) groups of the octyl and decyl chains, and complex multiplets for the methylene (B1212753) (CH₂) groups. The protons on the methylene groups adjacent to the phosphate ester oxygen (α-CH₂) are of particular diagnostic value. They appear as a distinct multiplet, typically downfield due to the deshielding effect of the electronegative oxygen atom, and show coupling to the ³¹P nucleus (³JHP ≈ 5-10 Hz). huji.ac.il

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The carbon atoms of the α-CH₂ groups are significantly shifted downfield and exhibit coupling to the phosphorus nucleus (²JCP), providing clear evidence of the C-O-P linkage. The remaining alkyl chain carbons can be assigned based on their chemical shifts.

The integrated data from these NMR techniques allows for the definitive confirmation of the monodecyl monooctyl structure and the detection of impurities such as monoalkyl phosphates or trialkyl phosphates, which would present distinct ³¹P chemical shifts. nih.gov

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz.

NucleusAssignmentPredicted Chemical Shift (δ)Multiplicity & Coupling Constants (J)
³¹P P=O~ -0.5 to -2.0s (decoupled)
¹H P-O-CH₂- (Decyl & Octyl)~ 4.0 - 4.2m, ³JHP ≈ 7 Hz
-(CH₂)ₙ- (Decyl & Octyl)~ 1.2 - 1.7m
-CH₃ (Decyl & Octyl)~ 0.8 - 0.9t, JHH ≈ 7 Hz
¹³C P-O-C H₂- (Decyl & Octyl)~ 67 - 69d, ²JCP ≈ 6-7 Hz
P-O-CH₂-C H₂- (Decyl & Octyl)~ 30 - 32d, ³JCP ≈ 7 Hz
-(C H₂)ₙ- (Decyl & Octyl)~ 22 - 30s
-C H₃ (Decyl & Octyl)~ 14s

Mass spectrometry is a powerful technique for determining the exact molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a measured mass with high accuracy, allowing for the confident determination of the elemental formula (C₁₈H₃₉O₄P). uni.lu

Under electron ionization (EI) or electrospray ionization (ESI), organophosphate esters undergo characteristic fragmentation. mdpi.com The fragmentation of alkyl phosphates typically involves the stepwise cleavage of the bonds between the phosphate group and the alkyl chains. sci-hub.st A common pathway is the loss of the alkyl chains via a rearrangement reaction. mdpi.com For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, followed by fragment ions corresponding to the loss of the octene (C₈H₁₆) and decene (C₁₀H₂₀) moieties. The presence of a prominent ion at m/z 149 is also a characteristic feature in the fragmentation of many dialkyl esters. epa.gov

Analysis of these fragmentation pathways allows for the confirmation of both the octyl and decyl groups being attached to the phosphate core. sci-hub.st

Table 2: Predicted Mass Spectrometry Data for this compound Based on a molecular formula of C₁₈H₃₉O₄P and a monoisotopic mass of 350.2586 Da.

Ion FormulaAdduct/Fragment DescriptionPredicted m/z
[C₁₈H₃₉O₄P + H]⁺Protonated Molecule351.2659
[C₁₈H₃₉O₄P + Na]⁺Sodium Adduct373.2478
[C₁₀H₂₃O₄P]⁺Loss of Octene (C₈H₁₆)239.1301
[C₈H₁₉O₄P]⁺Loss of Decene (C₁₀H₁₈)211.0988
[H₃PO₄ + H]⁺Protonated Phosphoric Acid98.9893

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. contractlaboratory.com These two techniques are often complementary. mt.comthermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by strong absorptions characteristic of the phosphate group and the alkyl chains. A very strong and broad absorption band in the region of 1200-1250 cm⁻¹ is assigned to the P=O stretching vibration. researchgate.net Strong bands corresponding to P-O-C stretching are typically observed in the 950-1100 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the octyl and decyl chains appear as strong, sharp bands in the 2850-2960 cm⁻¹ range, while C-H bending vibrations are found around 1375-1470 cm⁻¹. A broad band associated with the P-OH group's O-H stretch may also be present in the 2500-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The symmetric P=O stretching vibration gives rise to a strong Raman signal. The C-C and C-H vibrations of the alkyl chains are also readily observed. Raman can be particularly useful for studying the conformational order of the alkyl chains in different physical states (e.g., liquid vs. solid).

Table 3: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentTechniqueIntensity
2850 - 2960C-H Stretching (Alkyl)FT-IR, RamanStrong
~1470C-H Bending (CH₂)FT-IR, RamanMedium
1200 - 1250P=O StretchingFT-IRStrong, Broad
950 - 1100P-O-C StretchingFT-IRStrong
800 - 900P-OH BendingFT-IRMedium, Broad

Chromatographic Methods for Purity Assessment and Component Separation of this compound

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and isomers, thereby allowing for accurate purity assessment.

HPLC is the premier chromatographic technique for the analysis of non-volatile or thermally labile compounds like dialkyl phosphate esters. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating such compounds based on their hydrophobicity.

A C18 (ODS) column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is typically required to elute the target compound and separate it from more or less polar impurities. The separation of positional isomers (e.g., dioctyl phosphate and didecyl phosphate) can be achieved by optimizing the mobile phase composition and column chemistry. rsc.orgresearchgate.net

Given that dialkyl phosphates lack a strong UV chromophore, detection can be challenging. Several detection modalities can be employed:

Evaporative Light Scattering Detector (ELSD): A universal detector that is sensitive to any non-volatile analyte.

Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile compounds.

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for the simultaneous separation and identification of components. chromatographyonline.com

Table 4: Representative HPLC Method for Purity Assessment

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 60% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection ELSD or LC-MS (ESI Negative Mode)

While this compound itself has low volatility and is not suitable for direct GC analysis without derivatization, GC is an excellent method for identifying and quantifying volatile impurities that may be present from the synthesis process. drawellanalytical.comepa.gov Such impurities could include residual starting materials like 1-octanol (B28484) and 1-decanol (B1670082), or solvent residues.

The analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). analysis.rs A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (GC-MS) allows for positive identification of the eluted peaks by comparing their mass spectra to library databases. chromatographyonline.comresearchgate.netykcs.ac.cn This analysis is crucial for ensuring the final product meets required purity specifications.

Table 5: Typical GC Method for Analysis of Volatile Impurities

ParameterCondition
Column DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium
Injection Mode Split (e.g., 20:1)
Injector Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID or MS
Detector Temperature 280 °C (FID) or 230 °C (MS Transfer Line)

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, offering advantages over traditional chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This fluid state, achieved above the critical temperature and pressure of CO2 (31.1 °C and 73.8 bar), exhibits properties intermediate between a gas and a liquid, providing low viscosity and high diffusivity for efficient separations. youtube.com

For a compound like this compound, which possesses long alkyl chains and a polar phosphate group, SFC can be particularly advantageous. The nonpolar nature of the supercritical CO2 mobile phase is well-suited for the hydrophobic alkyl chains, while the addition of polar modifiers, such as methanol or ethanol, allows for the elution and separation of more polar analytes. This makes SFC a versatile tool for analyzing amphiphilic compounds that can be challenging to analyze by either reversed-phase or normal-phase HPLC alone.

The separation in SFC is influenced by several factors, including the choice of stationary phase, the composition of the mobile phase (including the type and concentration of the modifier), the column temperature, and the back pressure, which controls the density of the supercritical fluid. For acidic compounds like this compound, the addition of a small amount of an acidic or basic additive to the modifier can improve peak shape and resolution by minimizing interactions with active sites on the stationary phase.

Illustrative SFC Method Parameters for the Separation of Long-Chain Dialkyl Phosphate Esters:

ParameterValue/TypePurpose
Column Diol or 2-Ethylpyridine (2-EP)Provides alternative selectivity for polar and acidic compounds.
Mobile Phase Supercritical CO2 with a Methanol GradientBalances the elution of nonpolar alkyl chains and the polar phosphate group.
Modifier Methanol with 0.1% Formic AcidImproves the peak shape of the acidic phosphate ester.
Flow Rate 3.0 mL/minAllows for rapid analysis times.
Back Pressure 150 barMaintains the supercritical state of the mobile phase and influences retention.
Column Temperature 40 °CAffects the viscosity and solvating power of the mobile phase.
Detection Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)Suitable for non-UV-absorbing compounds like alkyl phosphate esters.

This table presents a hypothetical but scientifically plausible set of starting conditions for the SFC analysis of this compound, based on general principles of SFC for similar compounds.

X-ray Crystallography for Crystalline this compound: Unit Cell Determination and Molecular Conformation

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Hypothetical Unit Cell Parameters for a Crystalline Dialkyl Phosphate Ester:

ParameterHypothetical ValueDescription
Crystal System MonoclinicA common crystal system for organic molecules.
Space Group P2₁/cA frequently observed space group for centrosymmetric molecules.
a (Å) 10.5Unit cell dimension along the a-axis.
b (Å) 8.2Unit cell dimension along the b-axis.
c (Å) 35.1The long c-axis would accommodate the extended alkyl chains.
α (°) 90Angle between the b and c axes.
β (°) 95.5Angle between the a and c axes.
γ (°) 90Angle between the a and b axes.
Z 4Number of molecules per unit cell.

This table presents hypothetical unit cell parameters for a crystalline form of a long-chain dialkyl phosphate ester like this compound, based on trends observed for similar amphiphilic molecules. These values are for illustrative purposes only.

The molecular conformation of this compound in a crystalline state would likely feature the decyl and octyl chains in an extended, all-trans conformation to maximize packing efficiency. The geometry around the phosphorus atom is expected to be tetrahedral.

Hyphenated and Multimodal Analytical Platforms for Comprehensive Analysis of this compound

To achieve a comprehensive analysis of complex samples containing this compound, hyphenated and multimodal analytical platforms are often employed. These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a wealth of information from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for the analysis of non-volatile and thermally labile compounds like organophosphate esters. In this setup, an HPLC or UHPLC system separates the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. For this compound, reversed-phase LC with a C18 column is a common choice, where a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) is used for elution. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, can provide accurate mass measurements, enabling the determination of the elemental composition and aiding in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of organophosphate esters. However, due to the low volatility and polar nature of the acidic phosphate group, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. A common derivatization approach is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ester is more amenable to GC analysis.

Multidimensional Chromatography , such as two-dimensional gas chromatography (GCxGC) or two-dimensional liquid chromatography (LCxLC), offers significantly enhanced separation power for extremely complex samples. In these techniques, fractions from the first separation dimension are subjected to a second, orthogonal separation, providing a much higher peak capacity than single-dimension chromatography. encyclopedia.pubmdpi.com

Illustrative Hyphenated Analytical Platforms for the Analysis of this compound:

PlatformSeparation PrincipleDetection PrincipleInformation Obtained
LC-ESI-QTOF-MS Reversed-phase liquid chromatography separates based on hydrophobicity.Electrospray ionization creates ions, and a Quadrupole Time-of-Flight mass spectrometer provides accurate mass and fragmentation data.Retention time, accurate mass for elemental composition, and MS/MS fragmentation patterns for structural confirmation.
GC-EI-MS (after derivatization) Gas chromatography separates based on boiling point and polarity.Electron ionization fragments the molecule, and a mass spectrometer detects the characteristic fragment ions.Retention time of the derivatized compound and a fragmentation pattern for library matching and structural elucidation.
SFC-APCI-MS Supercritical fluid chromatography separates based on polarity and interaction with the stationary phase.Atmospheric pressure chemical ionization is suitable for less polar compounds and provides molecular weight information.Orthogonal separation to LC, molecular weight confirmation, and potential for isomer separation.

This table provides examples of hyphenated platforms that could be effectively used for the comprehensive analysis of this compound and related impurities.

The choice of the most appropriate analytical platform depends on the specific goals of the analysis, such as routine quality control, impurity profiling, or structural elucidation of unknown related substances. The combination of these advanced techniques provides a powerful toolkit for the in-depth characterization of this compound.

Theoretical and Computational Chemistry Studies of Phosphoric Acid, Monodecyl Monooctyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity of Phosphoric Acid, Monodecyl Monooctyl Ester

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like this compound can be investigated at the electronic level. These methods provide detailed insights into molecular structure, charge distribution, and spectroscopic properties, which are fundamental to understanding its reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. nih.gov By approximating the exchange-correlation energy, DFT can provide a balance between accuracy and computational cost for studying systems of the size of this compound. youtube.com

Molecular Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the phosphate (B84403) headgroup and the decyl and octyl alkyl chains. The optimized geometry would likely reveal a tetrahedral arrangement around the phosphorus atom, with the P=O bond being shorter and stronger than the P-O single bonds. The flexible decyl and octyl chains would adopt staggered conformations to minimize steric hindrance.

Charge Distribution: Once the geometry is optimized, DFT can be used to calculate the distribution of electronic charge within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to assign partial atomic charges. researchgate.netsemanticscholar.org For this compound, the oxygen atoms of the phosphate group are expected to carry significant negative partial charges, while the phosphorus atom will have a positive partial charge. The acidic proton, if present, will be highly positive. This charge distribution is crucial for understanding the molecule's polarity, its ability to form hydrogen bonds, and its interaction with other polar molecules or ions.

Table 1: Predicted DFT-Calculated Properties for this compound

PropertyPredicted Value/CharacteristicSignificance
P=O Bond Length Shorter than P-O single bondsIndicates double bond character and high bond strength.
O-P-O Bond Angles Approximately tetrahedral (109.5°)Defines the geometry of the phosphate headgroup.
Alkyl Chain Conformation Predominantly staggeredMinimizes steric strain in the hydrophobic tails.
Partial Charge on P PositiveReflects the high electronegativity of the surrounding oxygen atoms.
Partial Charge on O NegativeKey to understanding hydrogen bonding and electrostatic interactions.

Ab initio methods are quantum chemistry methods that are based on first principles, without the use of empirical parameters. acs.org While computationally more demanding than DFT, they can provide highly accurate predictions for various molecular properties.

Spectroscopic Parameter Prediction: Ab initio calculations can be used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, vibrational frequencies corresponding to the stretching and bending modes of the P=O, P-O, and C-H bonds could be calculated. cwejournal.org These theoretical spectra can aid in the interpretation of experimental infrared (IR) and Raman spectra. irdg.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the 31P, 13C, and 1H nuclei can be predicted, providing valuable structural information. cwejournal.org

Reaction Energetics: Ab initio methods are also well-suited for studying the energetics of chemical reactions. For example, the deprotonation energy of the acidic proton on the phosphate group can be calculated to determine its pKa value. The energetics of its interaction with metal ions or its hydrolysis could also be investigated, providing insights into its reactivity and stability.

Molecular Dynamics (MD) Simulations of this compound in Condensed Phases

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net This approach allows for the investigation of the behavior of this compound in more complex environments, such as in solution or at interfaces. nih.gov

As an amphiphilic molecule with a polar phosphate headgroup and nonpolar alkyl tails, this compound is expected to exhibit self-assembly in aqueous solutions. MD simulations can be used to model this behavior.

Aggregate Formation: In simulations, a number of this compound molecules would be placed in a simulation box with water molecules. Over the course of the simulation, the hydrophobic alkyl chains would tend to aggregate to minimize their contact with water, while the hydrophilic phosphate headgroups would remain exposed to the aqueous environment. This process can lead to the formation of various aggregates, such as micelles or bilayers, depending on the concentration and conditions. nih.gov The critical micelle concentration (CMC) could also be estimated from a series of simulations at different concentrations.

Table 2: Expected Outputs from MD Simulations of Self-Assembly

Simulation OutputDescriptionInsights Gained
Aggregate Morphology Shape and size of the self-assembled structures (e.g., spherical micelles, bilayers).Understanding of the dominant aggregate structures in solution.
Radial Distribution Functions Probability of finding atoms at a certain distance from each other.Information on the packing and organization of molecules within the aggregates.
Solvent Accessible Surface Area The surface area of the molecule that is accessible to the solvent.Quantification of the hydrophobic effect driving the self-assembly.

This compound is also likely to act as a surfactant, adsorbing at the interface between two immiscible liquids, such as oil and water. MD simulations can provide a detailed picture of this interfacial behavior. acs.org

Adsorption Dynamics: Simulations can track the movement of the molecules from the bulk phase to the interface, allowing for the study of the adsorption kinetics. The free energy of adsorption can also be calculated to quantify the thermodynamic driving force for this process.

Orientational Preferences: At the interface, the molecules are expected to adopt a preferred orientation, with the polar phosphate headgroup in the aqueous phase and the nonpolar alkyl tails in the oil phase. MD simulations can quantify this orientational preference by calculating the angle of the molecule with respect to the interface normal. This information is crucial for understanding how the surfactant modifies the interfacial tension. rsc.org

Structure-Function Relationship Investigations through Computational Modeling for this compound Derivatives

Computational modeling can be a powerful tool to explore the relationship between the chemical structure of this compound and its functional properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies. mdpi.commdpi.com

QSAR/QSPR Methodology: In a typical QSAR/QSPR study, a set of derivatives of this compound would be designed by systematically modifying its structure. For example, the length of the alkyl chains could be varied, or different functional groups could be introduced into the headgroup. For each derivative, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A mathematical model would then be developed to correlate these descriptors with a specific activity or property of interest, such as its efficiency as an extractant for a particular metal ion or its ability to lower interfacial tension. nih.gov This model can then be used to predict the properties of new, untested derivatives, thereby guiding the design of molecules with enhanced performance for a specific application.

Predictive Algorithms for Synthetic Pathway Design and Reaction Outcome Anticipation for this compound

The synthesis of asymmetrically substituted esters of phosphoric acid, such as monodecyl monooctyl ester, presents a significant challenge in organic chemistry due to the potential for multiple side reactions and the difficulty in achieving selective esterification. In response to these challenges, the fields of theoretical and computational chemistry have developed powerful predictive algorithms. These tools are instrumental in designing efficient synthetic pathways and anticipating the outcomes of chemical reactions, thereby minimizing the need for extensive empirical experimentation.

Computer-assisted organic synthesis (CAOS) software leverages extensive databases of known chemical reactions and commercially available starting materials to propose viable synthetic routes. arxiv.org For a target molecule like this compound, these algorithms employ a process known as retrosynthesis. This involves computationally "breaking down" the target molecule into simpler, commercially available precursors.

Modern retrosynthesis software, such as SYNTHIA™ and CAS SciFinder's tool, utilizes expert-coded rules based on established chemical transformations to generate potential synthetic pathways. nih.govarxiv.orgacs.org These programs can be customized with various parameters, such as setting a price threshold for starting materials or favoring certain types of reactions. arxiv.org For this compound, a retrosynthetic analysis would likely suggest pathways involving the sequential esterification of phosphoric acid or its derivatives with 1-octanol (B28484) and 1-decanol (B1670082).

The output of such an analysis can be visualized as a synthesis tree, with the target molecule at the root and potential starting materials at the leaves. The software can generate numerous pathways, which are then ranked based on factors like cost-effectiveness, reaction yield, and stereochemistry. acs.org

To illustrate, a simplified retrosynthetic plan for this compound might be presented as follows:

Target Molecule Key Disconnections Potential Precursors Proposed Reaction Type
This compoundP-O (Decyl)Phosphoric acid, monooctyl ester; 1-decanolEsterification
This compoundP-O (Octyl)Phosphoric acid, monodecyl ester; 1-octanolEsterification
This compoundBoth P-O bondsPhosphoryl chloride; 1-octanol; 1-decanolSequential Esterification

Beyond just proposing pathways, a significant advancement in this field is the integration of machine learning and artificial intelligence to predict the most likely outcome of a given reaction. mdpi.com These models are trained on vast datasets of published chemical reactions, learning the intricate relationships between reactants, reagents, solvents, and the resulting products. oup.com

For the synthesis of this compound, predictive algorithms can assess the viability of different phosphorylation agents and reaction conditions. For instance, a neural network-based model could predict the yield and selectivity of a reaction using phosphoryl chloride with 1-octanol and 1-decanol under various temperature and solvent conditions. oup.com

These predictive models often represent chemical reactions in a way that emphasizes the transformation itself, rather than the entire molecular structure. advansta.com This allows the algorithm to identify patterns across a wide range of reactions and apply that knowledge to new, unseen transformations. The output of such a prediction might be a ranked list of potential products, with an estimated probability for each.

A hypothetical output for a reaction outcome prediction could be structured as follows:

Reactant 1 Reactant 2 Reagent Predicted Major Product Predicted Yield (%) Confidence Score
Phosphoryl chloride1-octanolPyridine (B92270)Phosphoric acid, monooctyl ester, dichloride750.92
Phosphoric acid, monooctyl ester, dichloride1-decanolTriethylamine (B128534)This compound, chloride680.88

It is important to note that the accuracy of these predictive models is highly dependent on the quality and diversity of the data they are trained on. oup.com While these tools are powerful aids in synthetic planning, they are intended to augment, not replace, the expertise of synthetic chemists. sciengine.comrsc.org The combination of computational predictions and expert chemical intuition is what ultimately leads to the successful and efficient synthesis of complex molecules like this compound. sciengine.comrsc.org

Mechanistic Role of Phosphoric Acid, Monodecyl Monooctyl Ester in Advanced Chemical Systems

Investigation of Phosphoric Acid, Monodecyl Monooctyl Ester as a Complexing Agent in Solvent Extraction

This compound, an organophosphorus compound, exhibits significant potential as a complexing agent in the selective extraction of metal ions from aqueous solutions. Its efficacy is rooted in the presence of a phosphoryl group capable of forming stable complexes with metal cations, and the dual alkyl chains (decyl and octyl) that ensure its solubility in organic solvents.

Stoichiometric and Kinetic Studies of Metal Ion Complexation

The extraction of metal ions by acidic organophosphorus extractants, such as this compound, typically proceeds via a cation-exchange mechanism. The stoichiometry of the extracted metal complex is a critical parameter that dictates the efficiency and selectivity of the extraction process. While specific studies on the monodecyl monooctyl ester are limited, research on analogous dialkyl phosphoric acids, like di(2-ethylhexyl)phosphoric acid (D2EHPA), provides a foundational understanding. For trivalent lanthanides (Ln³⁺), the general extraction equilibrium can be represented as:

Ln³⁺(aq) + 3(HA)₂(org) ⇌ Ln(A·HA)₃(org) + 3H⁺(aq)

where (HA)₂ represents the dimeric form of the acidic extractant in the organic phase. The stoichiometry of the extracted species is often determined by slope analysis, where the logarithm of the distribution ratio (D) is plotted against the logarithm of the extractant concentration and pH.

Kinetic investigations are crucial for understanding the rate-limiting steps of the extraction process, which can be either diffusion-controlled or kinetically controlled. For similar alkyl phosphoric acid systems, the rate of extraction is often influenced by factors such as the concentration of the extractant, the pH of the aqueous phase, and the temperature. The kinetics of yttrium extraction with D2EHPA, for instance, has been shown to be diffusion-limited with an activation energy of 16.2 ± 1.3 kJ/mol. mdpi.com In contrast, iron (III) extraction can transition from a kinetically controlled to a diffusion-controlled regime with increasing temperature. mdpi.com

Table 1: Hypothetical Stoichiometric and Kinetic Parameters for Metal Ion Complexation with this compound

Metal IonProposed StoichiometryRate-Limiting StepActivation Energy (Ea)
Eu³⁺Eu(A·HA)₃Diffusion Controlled~15-20 kJ/mol
Fe³⁺Fe(A·HA)₃Kinetically Controlled (low temp), Diffusion Controlled (high temp)~40 kJ/mol (kinetic)
Cu²⁺CuA₂·2HAInterfacial ReactionNot Determined

Interfacial Chemical Reaction Mechanisms during Extraction Processes

The interface between the aqueous and organic phases is the locus of the extraction reaction. The amphiphilic nature of this compound leads to its adsorption at this interface, where it can interact with metal ions from the aqueous phase. The mechanism of interfacial reactions involves several steps:

Diffusion of Reactants: The extractant molecules from the organic bulk and metal ions from the aqueous bulk diffuse to the interface.

Interfacial Adsorption: The extractant molecules orient themselves at the interface, with the polar phosphate (B84403) head group in the aqueous phase and the nonpolar alkyl tails in the organic phase.

Complexation Reaction: The deprotonated phosphate group complexes with the metal ion at the interface.

Desorption and Diffusion of the Product: The newly formed hydrophobic metal-extractant complex desorbs from the interface and diffuses into the organic bulk phase.

The rate of extraction can be limited by any of these steps. The interfacial activity of the extractant plays a crucial role; a high interfacial concentration can enhance the extraction rate.

Mechanistic Aspects of this compound as a Surfactant in Emulsion and Dispersion Systems

The dual hydrophobic alkyl chains and the hydrophilic phosphate head group impart significant surface-active properties to this compound, making it an effective surfactant for stabilizing emulsions and dispersions.

Adsorption Isotherms and Surface Excess Determination

The adsorption of surfactant molecules at an interface, such as the air-water or oil-water interface, leads to a reduction in the surface or interfacial tension. The relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface at a constant temperature is described by an adsorption isotherm. The Gibbs adsorption equation is a fundamental thermodynamic relationship used to determine the surface excess concentration (Γ), which is the excess amount of surfactant at the interface compared to the bulk. wikipedia.org

For a non-ionic surfactant or an ionic surfactant in the presence of excess salt, the equation is:

Γ = - (1 / RT) * (dγ / dlnC)

where:

Γ is the surface excess concentration

R is the universal gas constant

T is the absolute temperature

γ is the surface tension

C is the surfactant concentration

By measuring the surface tension as a function of surfactant concentration, the surface excess can be calculated from the slope of the γ vs. ln(C) plot. kruss-scientific.com This value provides insight into the packing density of the surfactant molecules at the interface.

Table 2: Illustrative Adsorption Characteristics of Alkyl Phosphate Surfactants

Surfactant SystemMaximum Surface Excess (Γ_max) (mol/m²)Area per Molecule (A_min) (Ų)
Sodium Dodecyl Sulfate (SDS)3.5 x 10⁻⁶47
Cetyltrimethylammonium Bromide (CTAB)3.8 x 10⁻⁶44
Alkyl Phosphoric Acid Ester (Generic)(Not Specifically Determined)(Not Specifically Determined)

Micelle Formation Dynamics and Critical Micelle Concentration (CMC) Studies

Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules in the bulk solution begin to self-assemble into aggregates called micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains and water. The CMC is a key characteristic of a surfactant and is typically identified by a sharp change in the physical properties of the solution, such as surface tension, conductivity, or light scattering, as a function of concentration.

The CMC of alkyl phosphate esters is influenced by the length of the alkyl chains; longer chains generally lead to a lower CMC due to increased hydrophobicity. researchgate.net For a mixed-chain surfactant like monodecyl monooctyl ester, the CMC would be expected to be intermediate between that of the corresponding dioctyl and didecyl esters. The dynamics of micelle formation involve a rapid equilibrium between surfactant monomers and micelles.

Table 3: Critical Micelle Concentration (CMC) for Various Surfactants

SurfactantAlkyl Chain LengthCMC (mM)
Sodium Octyl SulfateC8~130
Sodium Decyl SulfateC10~33
Sodium Dodecyl Sulfate (SDS)C12~8.2
This compoundC8/C10(Not Determined)

Note: The CMC for this compound is not available in the literature reviewed and is expected to be influenced by its mixed alkyl chains.

Contribution of this compound to the Morphology and Stability of Nanostructured Materials

Alkyl phosphate esters can play a crucial role as capping agents or stabilizers in the synthesis of nanostructured materials. The phosphate head group can strongly adsorb onto the surface of growing nanoparticles, controlling their growth rate, size, and final morphology. The alkyl chains then extend into the surrounding solvent, providing steric stabilization that prevents the nanoparticles from aggregating.

While direct studies employing this compound in nanoparticle synthesis are not prevalent in the reviewed literature, the principles of using phosphoric acid esters as stabilizing ligands are well-established. For example, in the synthesis of quantum dots or metal oxide nanoparticles, the choice of the capping ligand, including the length and branching of its alkyl chains, can significantly influence the shape of the resulting nanocrystals (e.g., spherical, rod-like, or faceted). The asymmetric nature of the monodecyl monooctyl ester might offer unique packing arrangements on the nanoparticle surface, potentially leading to novel morphologies. The stability of materials functionalized with phosphate esters can, however, be a concern in certain environments, as they may be susceptible to hydrolysis. mdpi.com

Role in Templating and Directing Self-Assembly in Material Synthesis

The structure of this compound, with its hydrophilic phosphate head and hydrophobic alkyl tails, suggests its potential to act as a structure-directing agent in the synthesis of mesoporous materials and nanoparticles. Alkyl phosphoric acids, in general, can self-assemble in solution to form micelles or other ordered structures that can serve as templates for the formation of porous networks.

While direct evidence for "this compound" is not available, the broader class of alkyl phosphoric and phosphonic acids has been shown to play a crucial role as surfactants and capping agents in the synthesis of colloidal nanocrystals. These molecules control the size, shape, and dispersibility of the nanoparticles by dynamically adsorbing to and desorbing from the particle surface during growth. The differing lengths of the decyl and octyl chains in the title compound could introduce unique packing parameters in the self-assembled templates, potentially leading to novel material morphologies.

In the context of templating mesoporous materials, such as silica, alkyl phosphoric acid derivatives can be incorporated to functionalize the surface. A general representation of the role of amphiphilic molecules in templating is presented in Table 1.

Table 1: Generalized Role of Amphiphilic Molecules in Templating Material Synthesis

MechanismDescriptionPotential Influence of Monodecyl Monooctyl Ester
Micelle TemplatingAmphiphiles form micelles in solution, which act as a template around which inorganic precursors (e.g., silica) polymerize. Removal of the organic template leaves behind a porous structure.The asymmetric alkyl chains may lead to the formation of non-spherical micelles, potentially resulting in anisotropic pore structures.
Liquid Crystal TemplatingAt higher concentrations, amphiphiles can form liquid crystalline phases (e.g., hexagonal, cubic) that serve as a template for the inorganic material.The packing of the dissimilar alkyl chains could influence the stability and parameters of the liquid crystal phase, affecting the final pore geometry.
Surface FunctionalizationPhosphoric acid headgroups can bind to the surface of growing materials, with the alkyl chains extending into the solvent, preventing aggregation and controlling particle size.The combination of decyl and octyl chains would create a unique surface coating with specific solubility and steric hindrance properties.

Interactions with Inorganic and Polymeric Matrices at the Molecular Level

The phosphate headgroup of this compound is a key feature for its interaction with inorganic and polymeric matrices. This group can form strong bonds with a variety of materials.

With inorganic matrices, particularly metal oxides, the phosphate group can form covalent or strong ionic bonds. For instance, with materials like titania (TiO₂) or iron oxides (Fe₂O₃, Fe₃O₄), the interaction often involves the formation of P-O-Metal bonds. This strong anchoring is utilized in surface modification and the creation of organic-inorganic hybrid materials. The nature of this interaction can range from monodentate to bidentate or bridging, depending on the surface chemistry of the inorganic material and the reaction conditions. The two alkyl chains, decyl and octyl, would then form an organic layer on the surface, modifying its wetting properties and compatibility with other components.

In polymeric matrices, the interactions are more varied. The alkyl chains can physically entangle with polymer chains, particularly in nonpolar polymers, through van der Waals forces. This can improve the dispersion of inorganic fillers (if the phosphate is also bound to them) within the polymer matrix, enhancing the mechanical or thermal properties of the resulting composite material. The phosphate headgroup could also engage in hydrogen bonding with polar functional groups on polymer chains. Table 2 summarizes these potential molecular-level interactions.

Table 2: Potential Molecular Interactions of this compound with Matrices

Matrix TypeInteracting Moiety of EsterType of InteractionPotential Effect
Inorganic (e.g., Metal Oxides)Phosphate HeadgroupCovalent/Ionic Bonding (P-O-Metal)Strong surface anchoring, formation of stable hybrid materials.
Inorganic (e.g., Silica)Phosphate HeadgroupHydrogen Bonding, Covalent Bonding (P-O-Si)Surface functionalization, improved filler dispersion.
Nonpolar PolymerDecyl and Octyl ChainsVan der Waals Forces, Physical EntanglementEnhanced compatibility and dispersion of ester-coated particles.
Polar PolymerPhosphate HeadgroupHydrogen BondingImproved interfacial adhesion.

Application of this compound as a Catalyst or Reaction Medium Modifier

While the primary applications of long-chain alkyl phosphates are as surfactants, emulsifiers, and corrosion inhibitors, the acidic nature of the phosphate group suggests potential roles in catalysis. However, there is no specific information in the reviewed literature detailing the use of "this compound" as a catalyst or reaction medium modifier. The following sections, therefore, discuss the theoretical potential based on the behavior of other phosphoric acids.

Mechanisms of Action in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst is typically a substance that can transport a reactant from one phase to another where the reaction occurs. Quaternary ammonium (B1175870) salts and crown ethers are common examples.

For a molecule like this compound to function as a phase-transfer catalyst, it would likely operate as an anionic PTC. In this role, its deprotonated phosphate anion could pair with a cation from the aqueous phase, and the lipophilic alkyl chains would facilitate the transport of this ion pair into the organic phase. This mechanism is plausible for reactions involving the transfer of metal cations. The efficiency of such a process would depend on the compound's pKa, its partitioning behavior between the two phases, and the stability of the ion pair formed. Chiral phosphoric acids have been extensively studied as highly effective enantioselective phase-transfer catalysts, although these are structurally more complex than simple alkyl phosphates.

Influence on Reaction Selectivity and Pathways in Heterogeneous Systems

In heterogeneous catalysis, the surface of a solid catalyst is where the reaction takes place. This compound could influence such systems in several ways if used as a surface modifier for the catalyst support.

By binding to the catalyst support (e.g., alumina, silica, or a metal oxide), the ester would alter the surface properties. The acidic phosphate groups could introduce Brønsted acid sites, potentially catalyzing acid-mediated reactions like esterification or dehydration. The density and accessibility of these sites would be influenced by the packing of the decyl and octyl chains.

Furthermore, the organic layer formed by the alkyl chains could create a specific microenvironment at the catalyst surface. This layer could:

Influence reactant diffusion: The hydrophobic alkyl chains might selectively allow nonpolar reactants to reach the active sites while repelling polar ones, thereby influencing reaction selectivity.

Induce shape selectivity: The arrangement of the alkyl chains could create "pockets" or channels on the catalyst surface, favoring the reaction of reactants with a specific size or shape, similar to the function of zeolites.

Prevent catalyst poisoning: The organic layer could block access to active sites for large molecules that might act as catalyst poisons.

These potential influences are speculative in the absence of direct research on this compound in heterogeneous catalysis.

Environmental Transformation Pathways and Degradation Mechanisms of Phosphoric Acid, Monodecyl Monooctyl Ester

Hydrolytic Stability and Degradation Kinetics of Phosphoric Acid, Monodecyl Monooctyl Ester under Varying pH Conditions

The hydrolytic stability of an organic compound is a critical factor in determining its persistence in aquatic environments. The rate of hydrolysis is often significantly influenced by the pH of the surrounding medium. For organophosphate esters, both acid-catalyzed and base-catalyzed hydrolysis are common degradation pathways.

Acid-Catalyzed Hydrolysis Mechanisms and Product Identification

Under acidic conditions, the hydrolysis of organophosphate esters typically involves the protonation of the phosphoryl oxygen, making the phosphorus atom more susceptible to nucleophilic attack by water. This process would lead to the cleavage of one of the ester bonds. For this compound, this would theoretically result in the formation of phosphoric acid, decanol (B1663958), and octanol (B41247). However, without experimental data, the precise mechanism, reaction kinetics, and potential for the formation of intermediate products for this specific compound remain unknown.

Data Table: Hypothetical Acid-Catalyzed Hydrolysis Products

Precursor CompoundPotential Hydrolysis Products
This compoundPhosphoric acid, Decanol, Octanol

Note: This table is illustrative and not based on experimental findings for the specified compound.

Base-Catalyzed Hydrolysis Mechanisms and Product Identification

In alkaline environments, the hydrolysis of organophosphate esters is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This mechanism also leads to the cleavage of the ester linkages. For this compound, this would be expected to yield phosphate (B84403), decanol, and octanol. The rate of base-catalyzed hydrolysis is generally faster than that of acid-catalyzed hydrolysis for many organophosphate esters. However, specific kinetic data and product confirmation for this compound are not available.

Data Table: Hypothetical Base-Catalyzed Hydrolysis Products

Precursor CompoundPotential Hydrolysis Products
This compoundPhosphate, Decanol, Octanol

Note: This table is illustrative and not based on experimental findings for the specified compound.

Photodegradation Pathways of this compound in Aqueous and Atmospheric Environments

Photodegradation, or the breakdown of compounds by light, can be a significant environmental transformation pathway. This can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis).

Direct Photolysis Mechanisms and Quantum Yield Determination

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The efficiency of this process is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed. For direct photolysis to be significant, the compound must absorb light in the environmentally relevant solar spectrum (wavelengths > 290 nm). The absorption spectrum and quantum yield for this compound have not been reported in the scientific literature.

Indirect Photolysis Mediated by Reactive Oxygen Species

In natural waters and the atmosphere, indirect photolysis is often a more important degradation pathway for organic compounds. This process is driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals, which are formed through the interaction of sunlight with natural substances like dissolved organic matter. These highly reactive species can readily attack and degrade organic pollutants. While it is plausible that this compound would be susceptible to degradation by ROS, no studies have been conducted to determine the reaction kinetics or identify the resulting transformation products.

Microbial Biotransformation Mechanisms of this compound

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. Microbes can utilize a wide range of enzymatic pathways to break down complex organic molecules. For organophosphate esters, enzymatic hydrolysis of the ester bonds is a common biotransformation pathway. This process can lead to the formation of alcohols and phosphoric acid, which can then be further utilized by the microorganisms.

Specific studies on the microbial biotransformation of this compound, including the identification of responsible microbial species, enzymatic pathways, and degradation rates, are currently absent from the scientific literature.

Identification of Microbial Degradation Products and Metabolic Pathways

Microbial degradation is a primary pathway for the breakdown of OPEs in soil and aquatic environments. oup.com The initial and most crucial step in the biodegradation of many OPEs is the enzymatic hydrolysis of the ester bonds. oup.com For this compound, this process would likely be initiated by microbial phosphotriesterases or similar hydrolases, leading to the cleavage of one of the alkyl ester linkages.

The expected metabolic pathway would proceed through the following steps:

Initial Hydrolysis: Microbial enzymes would catalyze the hydrolysis of one of the ester bonds, resulting in the formation of phosphoric acid, monodecyl ester or phosphoric acid, monooctyl ester, and the corresponding alcohol (octanol or decanol).

Secondary Hydrolysis: The resulting monoalkyl phosphate ester could then undergo further hydrolysis, cleaving the remaining alkyl chain to yield inorganic phosphate and the other alcohol.

Mineralization: The liberated alcohols (octanol and decanol) are readily biodegradable and would likely be mineralized by a wide range of soil microorganisms to carbon dioxide and water. The inorganic phosphate would become part of the soil phosphate pool.

While specific degradation products for this compound have not been documented in the literature, the table below outlines the probable primary and secondary degradation products based on the known metabolism of other dialkyl phosphate esters.

Table 1: Postulated Microbial Degradation Products of this compound

Parent Compound Primary Degradation Products Secondary Degradation Products Final Mineralization Products

Enzymatic Biotransformation Processes

The biotransformation of this compound is mediated by a variety of microbial enzymes. The key enzymes involved in the initial breakdown of OPEs are hydrolases, specifically phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). oup.com These enzymes have been identified in a wide range of bacteria, including species of Flavobacterium, Pseudomonas, and Sphingobium. oup.comnih.gov

The catalytic mechanism of these enzymes typically involves a metal-dependent hydrolysis of the P-O ester bond. While the specific enzymes responsible for the degradation of long-chain dialkyl phosphates like monodecyl monooctyl ester are not extensively characterized, it is expected that extracellular and intracellular microbial esterases would be active in this process.

The rate of enzymatic hydrolysis can be influenced by several factors, including:

Enzyme Specificity: Different microbial populations will possess enzymes with varying affinities for different OPE substrates.

Environmental Conditions: Soil pH, temperature, and moisture content can significantly impact microbial activity and enzyme function.

Substrate Bioavailability: The sorption of the compound to soil particles can limit its availability to microbial enzymes.

Sorption and Desorption Dynamics of this compound in Soil and Sediment Matrices

The environmental mobility and bioavailability of this compound are largely controlled by its sorption and desorption behavior in soil and sediment. As a dialkyl phosphate ester with relatively long alkyl chains (C8 and C10), it is expected to exhibit significant hydrophobic character, which will strongly influence its partitioning between the solid and aqueous phases.

Adsorption Mechanisms onto Mineral Surfaces and Organic Matter

The adsorption of this compound in soil and sediment is likely governed by a combination of mechanisms, primarily driven by its chemical structure and the composition of the sorbent material.

Hydrophobic Interactions: The nonpolar decyl and octyl chains of the molecule will have a strong affinity for the organic matter fraction of soil and sediment. This is a primary sorption mechanism for many hydrophobic organic compounds. nih.gov The log octanol-water partition coefficient (Kow) is a good indicator of a compound's hydrophobicity, and OPEs with higher Kow values tend to sorb more strongly to soil organic carbon. nih.gov

Interactions with Clay Minerals: The phosphate moiety of the molecule can interact with the surfaces of clay minerals such as kaolinite (B1170537) and montmorillonite. byu.edu Adsorption can occur through the formation of complexes with surface cations (e.g., Al³⁺, Fe³⁺) on the clay edges. The specific nature of these interactions can be influenced by soil pH and the type of clay mineral present.

The relative importance of these mechanisms will depend on the specific characteristics of the soil or sediment, as summarized in the table below.

Table 2: Factors Influencing the Adsorption of this compound in Soil

Soil Component Primary Adsorption Mechanism Expected Strength of Interaction
Organic Matter Hydrophobic partitioning Strong
Clay Minerals (e.g., Kaolinite, Montmorillonite) Complexation with surface cations Moderate to Strong

| Metal Oxides (e.g., Iron and Aluminum Oxides) | Surface complexation | Moderate |

Desorption Kinetics and Their Influence on Environmental Mobility

The desorption of this compound from soil and sediment particles determines its potential for leaching into groundwater and its bioavailability for microbial degradation. Generally, compounds that are strongly adsorbed exhibit slow desorption kinetics.

Given its expected hydrophobicity, the desorption of this compound is likely to be limited. Studies on other hydrophobic OPEs have shown that desorption can be a slow and incomplete process, leading to the long-term retention of these compounds in the solid phase. nih.gov This strong binding reduces the concentration of the compound in the soil porewater, thereby limiting its mobility and the rate at which it can be biodegraded.

The rate of desorption can be influenced by:

Soil and Sediment Properties: Soils with higher organic matter and clay content are expected to exhibit slower desorption rates.

Aqueous Phase Chemistry: Changes in pH or the presence of dissolved organic matter can influence the partitioning of the compound between the solid and aqueous phases.

Time: The longer a compound is in contact with soil or sediment, the more resistant it may become to desorption, a phenomenon known as aging.

Due to its anticipated strong sorption, this compound is expected to have low environmental mobility. The majority of the compound released into the environment is likely to remain in the upper soil layers, with a low potential for leaching into groundwater.

Table 3: List of Chemical Compounds

Compound Name
This compound
Phosphoric acid, monodecyl ester
Phosphoric acid, monooctyl ester
Octanol
Decanol
Inorganic Phosphate
Carbon Dioxide
Water
di-2-ethylhexylphosphoric acid
Kaolinite

Future Research Directions and Interdisciplinary Perspectives in Phosphoric Acid, Monodecyl Monooctyl Ester Chemistry

Development of Novel and Sustainable Synthetic Routes for Phosphoric acid, monodecyl monooctyl ester

The conventional synthesis of alkyl phosphate (B84403) esters often involves reagents like phosphorus pentoxide or phosphorus oxychloride, which can be harsh and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic methodologies.

Key research thrusts in sustainable synthesis will include:

Enzymatic Catalysis: The use of lipases and phosphatases as catalysts for the esterification of phosphoric acid with decanol (B1663958) and octanol (B41247) presents a green alternative. Enzymatic routes offer high selectivity, mild reaction conditions, and reduced byproduct formation.

Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic compounds is a critical aspect of green chemistry. Research into solvent-free reaction conditions or the use of benign solvents like ionic liquids or supercritical fluids could significantly improve the sustainability of the synthesis process. frontiersin.org

Catalytic Systems: The development of novel solid acid catalysts or organocatalysts could provide reusable and more selective alternatives to traditional phosphorylating agents. For instance, a phosphotungstic acid catalyzed synthesis has been shown to be effective for other organic reactions and could be adapted.

One-Pot Syntheses: Designing a one-pot, two-step selective transesterification process, starting from a readily available precursor like tris(2,2,2-trifluoroethyl) phosphate, could streamline the synthesis of unsymmetrical phosphate esters like the monodecyl monooctyl ester. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes

Synthetic Route Advantages Challenges
Conventional (P2O5/POCl3) High yield, established methodology. Harsh reagents, waste generation.
Enzymatic Catalysis High selectivity, mild conditions, biodegradable catalyst. Enzyme stability and cost, slower reaction rates.
Solvent-Free/Alternative Solvents Reduced environmental impact, easier product separation. frontiersin.org Catalyst development, potential for high energy input.
Novel Catalytic Systems Catalyst reusability, improved selectivity. Catalyst design and synthesis, potential for leaching.

| One-Pot Transesterification | Process intensification, reduced purification steps. organic-chemistry.org | Control of selectivity for unsymmetrical products. |

Integration of Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring

To optimize novel synthetic routes, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced in situ characterization techniques are pivotal for real-time monitoring of the formation of this compound.

Future research in this area will likely involve the integration of:

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can monitor the real-time changes in the concentrations of reactants (alcohols and phosphorylating agent) and the formation of the P-O-C ester bond. spectroscopyonline.comresearchgate.net It allows for the tracking of reaction progress and the identification of reaction intermediates. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in situ NMR, particularly ³¹P NMR, is a powerful tool for observing the stepwise formation of phosphate esters and quantifying the ratio of monoester to diester products in real-time. nih.govnih.gov

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman can provide valuable information about the phosphate backbone and the alkyl chains, especially in aqueous or solvent-free systems.

Process Analytical Technology (PAT): The integration of these spectroscopic methods into a PAT framework will enable automated, real-time control and optimization of the synthesis process, ensuring consistent product quality and yield. nih.gov

Table 2: In Situ Characterization Techniques for Reaction Monitoring

Technique Information Provided Advantages
ATR-FTIR Functional group analysis, concentration profiles of reactants and products. spectroscopyonline.com Real-time, non-invasive, versatile for liquid and solid phases.
In Situ NMR Structural elucidation, quantification of isomers and byproducts. nih.gov High resolution, detailed mechanistic insights.
Raman Spectroscopy Vibrational information, complementary to IR, suitable for aqueous systems. Non-destructive, fiber-optic probes for remote sensing.

| Process Analytical Technology (PAT) | Integrated process control and optimization. nih.gov | Improved process efficiency, consistency, and safety. |

Expansion of Computational Modeling for Predictive Understanding of Complex System Behavior

Computational modeling and simulation are becoming indispensable tools for predicting the physicochemical properties and behavior of molecules like this compound. Future research will leverage computational chemistry to accelerate the design and application of this compound.

Key areas for computational investigation include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict spectroscopic properties (IR, NMR), reaction mechanisms, and thermodynamic parameters for the synthesis of the target molecule.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound at interfaces (e.g., air-water, oil-water) and its self-assembly into micelles or other aggregates. nih.govresearchgate.netresearchgate.netcomp-physics-lincoln.org These simulations can predict how changes in the alkyl chain lengths (decyl vs. octyl) influence the packing and stability of the resulting structures.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it will be possible to predict properties such as surface tension, critical micelle concentration (CMC), and emulsification efficiency based on the molecular structure. This can guide the design of new phosphate esters with tailored properties. nih.govresearchgate.net

Exploration of this compound in Emerging Fields of Chemical Science and Engineering

The unique amphiphilic nature of this compound, with its two different alkyl chains, opens up possibilities for its application in several emerging fields.

Future research could explore its potential in:

Nanomaterial Synthesis: The compound could act as a templating agent or stabilizer in the synthesis of nanoparticles, nanorods, and other nanostructures. Its self-assembled aggregates can serve as nanoreactors, controlling the size and shape of the resulting materials.

Advanced Drug Delivery Systems: The formation of vesicles or liposomes from this unsymmetrical phosphate ester could be investigated for the encapsulation and controlled release of therapeutic agents. The different chain lengths may offer unique packing properties and release kinetics.

Functional Coatings and Surface Modification: The phosphate headgroup has a strong affinity for metal oxide surfaces. researchgate.net This property can be exploited to form self-assembled monolayers (SAMs) on various substrates, imparting properties like hydrophobicity, corrosion resistance, or biocompatibility.

Smart Fluids and Emulsions: The temperature and pH-responsive self-assembly of this compound could be harnessed to create smart emulsions and fluids that change their properties in response to external stimuli.

Unveiling New Mechanistic Insights into Interfacial Chemistry and Self-Organization Phenomena

A fundamental understanding of the interfacial behavior and self-assembly of this compound is crucial for its effective application. The asymmetry in its hydrophobic tail (decyl and octyl chains) is expected to result in unique packing and phase behavior compared to its symmetrical counterparts.

Future research in this area should focus on:

Langmuir-Blodgett Trough Studies: Investigating the behavior of this molecule at the air-water interface to determine its molecular area, surface pressure-area isotherms, and the stability of the resulting monolayer.

Small-Angle X-ray and Neutron Scattering (SAXS/SANS): These techniques can be used to probe the structure, size, and shape of micelles, vesicles, or other aggregates formed in solution.

Cryo-Transmission Electron Microscopy (Cryo-TEM): Direct visualization of the self-assembled structures in a vitrified state can provide unambiguous evidence of their morphology.

Thermodynamic Studies: Detailed calorimetric measurements can elucidate the thermodynamics of micellization and self-assembly, providing insights into the driving forces behind these processes. The interplay between the decyl and octyl chains in the hydrophobic core of the aggregates is of particular interest. chimia.chtaylorfrancis.comtue.nl

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new technologies and a deeper understanding of the fundamental principles of interfacial and materials chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phosphoric acid, monodecyl monooctyl ester, and how do reaction conditions influence yield?

  • The ester is synthesized via esterification of phosphoric acid with decyl and octyl alcohols. A common method involves reacting equimolar ratios of the alcohols with polyphosphoric acid or phosphorus pentoxide (P₂O₅) under controlled temperatures (60–80°C) to minimize side reactions like di-ester formation . Solvent-free conditions or inert solvents (e.g., toluene) are recommended to enhance purity. Yield optimization requires precise stoichiometry and pH monitoring to ensure monoester dominance .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR validate alkyl chain integration and phosphate ester bonding. For example, ³¹P NMR typically shows a singlet near δ 0–2 ppm for monoesters .
  • Infrared (IR) Spectroscopy: Peaks at 1250–1300 cm⁻¹ (P=O stretch) and 1050–1100 cm⁻¹ (P-O-C stretch) confirm esterification .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight (expected ~350–400 g/mol) and fragmentation patterns .
  • Chromatography: Reverse-phase HPLC or GC-MS assesses purity, with C18 columns and methanol/water gradients resolving monoesters from di-esters .

Q. How can researchers quantify active content and detect impurities in synthesized batches?

  • Titration: Acidic phosphate groups are titrated with NaOH (0.1 M) using phenolphthalein as an indicator .
  • Elemental Analysis: Measures phosphorus content (~8–10% for monoesters) to confirm stoichiometry .
  • Heavy Metal Testing: Inductively coupled plasma mass spectrometry (ICP-MS) detects trace metals (e.g., Pb, As) per ASTM E1613 standards .

Advanced Research Questions

Q. What methodologies are suitable for studying the compound’s environmental persistence and aquatic toxicity?

  • Adsorption Studies: Evaluate adsorption to sediments using batch experiments with varying pH and ionic strength, modeled via Freundlich isotherms .
  • Degradation Pathways: Conduct hydrolysis studies (pH 3–11, 25–50°C) with LC-MS monitoring. Phosphate esters typically hydrolyze faster under alkaline conditions .
  • Ecotoxicology: Acute toxicity tests on Daphnia magna or Danio rerio (zebrafish) follow OECD Guidelines 202/203. EC₅₀ values for similar esters range 1–10 mg/L, indicating moderate toxicity .

Q. How does the compound interact with lipid bilayers or proteins in biochemical systems?

  • Langmuir Trough Experiments: Measure monolayer penetration into phospholipid films to assess surfactant behavior. Phosphate esters reduce surface tension at 0.1–1 mM concentrations .
  • Fluorescence Quenching: Use tryptophan-rich proteins (e.g., bovine serum albumin) to study binding affinity via Stern-Volmer plots .
  • Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to predict membrane-disruptive effects .

Q. What strategies resolve contradictions in reported bioactivity or stability data across studies?

  • Comparative Meta-Analysis: Systematically compare studies using PRISMA guidelines, controlling for variables like solvent polarity or storage conditions .
  • Forced Degradation Studies: Expose the compound to heat, light, and oxidizers (e.g., H₂O₂) to identify degradation products and critical stability parameters .

Methodological Notes

  • Synthesis Optimization: Use a Dean-Stark trap to remove water and shift equilibrium toward ester formation .
  • Ecotoxicology: Include negative controls (e.g., sodium dodecyl sulfate) to benchmark toxicity .
  • Data Reproducibility: Adopt ISO 5725-2 for interlaboratory validation of analytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.